molecular formula C9H18O B1330107 7-Methyloctan-3-one CAS No. 5408-57-1

7-Methyloctan-3-one

Cat. No.: B1330107
CAS No.: 5408-57-1
M. Wt: 142.24 g/mol
InChI Key: RRPXLLKTJMWBGE-UHFFFAOYSA-N
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Description

7-Methyloctan-3-one (CAS 5408-57-1) is a ketone compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This compound is of significant interest in specialized research fields, particularly in microbial metabolomics and volatilome studies. It has been identified as a metabolite produced by bacteria, such as Pedobacter lusitanus , and its presence is investigated using advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC-ToFMS) to understand metabolic pathways and the impact of culture conditions on the volatile exometabolome . Its properties also make it relevant for studies in chemical ecology and as a potential standard or intermediate in organic synthesis . Supplied with a purity of ≥95%, this product is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic uses, nor for direct human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, noting its hazard classifications which include warnings for flammability and skin/eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXLLKTJMWBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30278593
Record name 7-methyloctan-3-one
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

5408-57-1
Record name 7-Methyl-3-octanone
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Foundational & Exploratory

The Biological Activity of 7-Methyloctan-3-one in Insects: An Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Research

7-Methyloctan-3-one, a naturally occurring ketone, has been identified in scientific and commercial literature as a semiochemical with purported pheromonal and insecticidal properties. However, a comprehensive review of readily available scientific literature reveals that while its existence and basic chemical properties are documented, detailed, peer-reviewed studies elucidating its specific biological activities in insects are notably scarce. This guide, therefore, serves a dual purpose: to present the currently available information with appropriate citations and to highlight the significant knowledge gaps that offer avenues for future research. The information presented herein is based on available data, which is often general in nature.

Chemical Identity and Properties

7-Methyloctan-3-one is a nine-carbon ketone with the molecular formula C₉H₁₈O[1]. Its structure is characterized by a methyl group at the seventh carbon position and a carbonyl group at the third position.

Table 1: Physicochemical Properties of 7-Methyloctan-3-one

PropertyValueSource
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 5408-57-1[1]
Appearance Liquid (at room temperature)
Synonyms 7-methyl-3-octanone

Reported Biological Activity in Insects: A Critical Overview

The biological activity of 7-Methyloctan-3-one in insects is primarily reported in two contexts: as a pheromone in ants (Formicidae) and as an agent with effects on the Colorado potato beetle (Leptinotarsa decemlineata). It is crucial to note that detailed primary research backing these claims is not extensively available in the public domain.

Pheromonal Activity in Formicidae (Ants)

Commercial sources state that 7-Methyloctan-3-one has been identified as a pheromone in some species of ants[1]. However, the specific ant species, the gland in which the compound is produced, and the explicit behavioral response it elicits (e.g., alarm, trail-following, aggregation, or queen signaling) are not specified in the available literature.

The subfamily Formicinae, which includes genera like Formica and Lasius, is known to utilize a diverse array of chemical signals for communication[2]. For instance, formic acid is a well-known alarm pheromone in many formicine ants[3]. While research has been conducted on the chemical ecology of various ant species, including those in the genera Formica, Lasius, and Myrmica, a direct and detailed link to 7-Methyloctan-3-one as a key semiochemical is not prominently documented in the available scientific papers.

Postulated Effects on the Colorado Potato Beetle (Leptinotarsa decemlineata)

A recurring claim, primarily from chemical suppliers, is that 7-Methyloctan-3-one exhibits an "endoparasitic effect" and can be used as an insecticide against the Colorado potato beetle[1]. The term "endoparasitic effect" is unconventional for a chemical compound and may be a misnomer for an unclarified mode of action.

The Colorado potato beetle is a significant agricultural pest known for its ability to develop resistance to conventional insecticides[4][5]. Research into alternative control methods often involves the screening of natural compounds, including plant extracts and essential oils, for insecticidal or antifeedant properties[4][6][7]. While various methyl ketones have been investigated for their insecticidal and fumigant properties against a range of insects, specific, peer-reviewed studies detailing the toxicity, mode of action, and effective dosage of 7-Methyloctan-3-one against Leptinotarsa decemlineata are not present in the available search results.

Biosynthesis of Methyl Ketones in Insects

While the specific biosynthetic pathway for 7-Methyloctan-3-one in insects has not been detailed in the available literature, the biosynthesis of methyl ketones in insects, in general, is thought to occur via the decarboxylation of β-keto acids, which are intermediates in fatty acid metabolism[8][9].

Figure 1: A generalized proposed pathway for the biosynthesis of methyl ketones in insects, proceeding through the oxidation of fatty acids and subsequent decarboxylation of β-keto acid intermediates.

Methodologies for Investigating Biological Activity

For researchers aiming to elucidate the biological activity of 7-Methyloctan-3-one, a combination of electrophysiological and behavioral assays would be essential.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to a volatile compound. It is a powerful tool for screening compounds that an insect can detect.

Step-by-Step EAG Protocol Outline:

  • Insect Preparation: Immobilize the insect and expose the antennae.

  • Electrode Placement: Insert a reference electrode into the insect's head and a recording electrode over the tip of the antenna.

  • Stimulus Preparation: Prepare serial dilutions of 7-Methyloctan-3-one in a suitable solvent.

  • Stimulus Delivery: A controlled puff of air carrying the diluted compound is delivered over the antenna.

  • Data Recording and Analysis: The resulting electrical potential (the EAG response) is amplified, recorded, and analyzed.

Figure 2: A simplified workflow for an Electroantennography (EAG) experiment to test the olfactory response of an insect to 7-Methyloctan-3-one.

Behavioral Assays

Behavioral assays are crucial for determining the function of a semiochemical. The design of the assay depends on the hypothesized function of the compound.

  • Trail-Following Assay: To test for a trail pheromone, a trail of 7-Methyloctan-3-one would be laid on a substrate, and the behavior of the ants (e.g., time spent on the trail, distance followed) would be recorded.

  • Alarm/Aggression Assay: To investigate its role as an alarm pheromone, the compound would be introduced into an arena with a group of ants, and behaviors such as increased locomotion, mandible opening, and aggression would be quantified.

  • Toxicity/Repellency Assay (for Colorado Potato Beetle):

    • Contact Toxicity: Direct application of the compound to the insect's cuticle.

    • Ingestion Toxicity: Incorporating the compound into the diet of the larvae or adults.

    • Choice/No-Choice Assays: To assess antifeedant or repellent effects, insects would be presented with treated and untreated food sources or substrates.

Knowledge Gaps and Future Research Directions

The current body of literature presents a significant opportunity for novel research into the chemical ecology of 7-Methyloctan-3-one. Key areas for future investigation include:

  • Identification of Species: Comprehensive screening of ant species, particularly within the Formicinae and Myrmicinae subfamilies, to identify those that produce and respond to 7-Methyloctan-3-one.

  • Functional Characterization of Pheromonal Activity: Detailed behavioral assays to determine the specific function of this compound in the identified ant species.

  • Electrophysiological Studies: EAG and single-sensillum recording (SSR) studies to characterize the olfactory sensory neurons that detect 7-Methyloctan-3-one.

  • Validation of Insecticidal Activity: Rigorous, controlled studies to confirm and quantify the purported insecticidal or other detrimental effects on the Colorado potato beetle. This should include determining the mode of action and effective concentrations (e.g., LC₅₀, LD₅₀).

  • Biosynthetic Pathway Elucidation: Isotopic labeling studies to uncover the specific biosynthetic pathway of 7-Methyloctan-3-one in a relevant insect species.

Conclusion

7-Methyloctan-3-one is a compound of interest with potential roles in insect chemical communication and pest management. However, the currently available scientific literature is insufficient to provide a detailed understanding of its biological activity. The claims regarding its pheromonal function in ants and its effects on the Colorado potato beetle require substantial empirical validation through rigorous scientific investigation. This guide has synthesized the limited available information and outlined the necessary experimental approaches to fill the existing knowledge gaps, thereby providing a roadmap for future research in this area.

References

  • The biology of methyl ketones. [Link]

  • Formicine ants swallow their highly acidic poison for gut microbial selection and control. [Link]

  • (PDF) The biology of methyl ketones - ResearchGate. [Link]

  • The toxicity of selected monoterpene hydrocarbons as single compounds and mixtures against different developmental stages of Colorado potato beetle, Leptinotarsa decemlineata Say (Coleoptera: Chrysomelidae). [Link]

  • A VOLATILE TRAIL PHEROMONE OF THE LEAF-CUTTING ANT, ATTA TEXANA - Southern Research Station. [Link]

  • Formicine ants swallow their highly acidic poison for gut microbial selection and control. [Link]

  • Context-dependent effects of formic acid on olfactory learning and generalisation in ants. [Link]

  • 7-methyloctan-3-one - the NIST WebBook. [Link]

  • 7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem - NIH. [Link]

  • Toxicological and behavioral effects of some plant extract on Colorado potato beetle, Leptinotarsa decemlineata Say, 1824 (Coleoptera: Chrysomelidae) - ResearchGate. [Link]

  • Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC. [Link]

  • Antifeedant Activity and Toxicity of Some Plant Essential Oils to Colorado Potato Beetle, Leptinotarsa decemlineata Say. [Link]

  • Acid reign: formicine ants and their venoms - Myrmecological News - AntWiki. [Link]

  • repellent and insecticidal effects of essential oils on colorado potato beetle (leptinotarsa decemlineata (say, 1824)) - Applied Ecology and Environmental Research. [Link]

  • Myrmica rubra - GISD. [Link]

  • Contact Toxicity of Six Plant Extracts to Different Larval Stages of Colorado Potato Beetle (Leptinotarsa decemlineata SAY - DergiPark. [Link]

  • Trail Pheromones: An Integrative View of Their Role in Social Insect Colony Organization. [Link]

  • Trail pheromones of ants - Avon Pest Control. [Link]

  • From acidic arrows to social shields: exploring the complex venoms of Formicine ants. [Link]

  • Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC. [Link]

  • Chemical Properties of 7-methyloctan-3-one (CAS 5408-57-1) - Cheméo. [Link]

  • ALARM PHEROMONES OF THE ANT ATTA TEXANA - Southern Research Station. [Link]

  • EP1372623A1 - Control of parasitic mites of honey bees - Google P
  • Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC. [Link]

  • EP3610729A1 - Compositions and methods for varroa mite control - Google P
  • Pheromones and Semiochemicals of Formica rufa (Hymenoptera: Formicidae), the Southern wood ant - The Pherobase. [Link]

  • Composition of the alarm pheromone of seven attine fungus-growing ants... - ResearchGate. [Link]

Sources

Deconstructing the Spectroscopic Signature of 7-Methyloctan-3-one: A Whitepaper for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, chemical ecologists, and analytical chemists, the precise structural elucidation of aliphatic ketones is a foundational competency. 7-Methyloctan-3-one (


) is a highly volatile aliphatic ketone recognized both as a diagnostic microbial volatile organic compound (MVOC)[1] and as a biologically relevant semiochemical in mammalian signaling systems[2].

This technical whitepaper outlines a self-validating analytical framework for the definitive spectroscopic characterization of 7-methyloctan-3-one. By integrating Fourier-Transform Infrared (FT-IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we move beyond empirical pattern matching. Instead, we dissect the causality behind each spectral feature—explaining exactly why molecular geometry and electron distribution yield specific instrumental responses.

Molecular Architecture & Properties

Before deploying analytical instrumentation, an expert must establish the physicochemical baseline of the target analyte. 7-Methyloctan-3-one consists of an ethyl group and an isohexyl (4-methylpentyl) group flanking a central carbonyl moiety. This lack of conjugation, combined with the terminal gem-dimethyl branching, fundamentally governs its spectroscopic behavior.

PropertyValueCausality / Significance
IUPAC Name 7-Methyloctan-3-oneDefines the C9 aliphatic backbone and C3 ketone placement.
Molecular Formula

Used to calculate the degrees of unsaturation (DoU = 1), representing the carbonyl group[3].
Exact Mass / Molar Mass 142.1358 Da / 142.24 g/mol Determines the molecular ion (

) target in mass spectrometry[3].
Kovats Retention Index (RI) ~1057 (Non-polar)Orthogonal validation metric for GC-MS matching against n-alkane standards[3].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, spectroscopic data cannot exist in isolation. The protocols detailed below are engineered as self-validating systems, wherein the experimental parameters intrinsically verify the accuracy of the output.

GC-MS Acquisition & Self-Validation Protocol
  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • Causality: HS-SPME avoids solvent masking effects, selectively partitioning volatile MVOCs into the fiber phase based on their vapor pressure and lipophilicity[1].

  • Chromatography: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane) column.

    • Causality: The slightly polar stationary phase provides optimal resolution for aliphatic ketones, preventing peak tailing of the carbonyl group.

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI; it consistently imparts ~6.7 MJ/mol of energy, ensuring fragmentation patterns match established library databases[4].

  • Self-Validation Mechanism: Concurrent injection of a

    
     n-alkane standard series. The experimental retention time must be mathematically converted to a Kovats Retention Index (RI). Identifying the MS library hit is only considered valid if the calculated RI matches the theoretical RI of ~1057.
    
NMR Acquisition & Self-Validation Protocol
  • Sample Preparation: 15-20 mg of 7-methyloctan-3-one dissolved in 0.6 mL

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The deuterium in

      
       provides the frequency lock for the spectrometer, while TMS acts as the absolute zero-point chemical shift reference (
      
      
      
      ppm).
  • 1D

    
     NMR (400 MHz):  Standard 
    
    
    
    pulse sequence with a relaxation delay (
    
    
    ) of 2.0 seconds.
    • Causality: Utilizing a 30-degree flip angle prevents spin saturation, guaranteeing that the integrated area under each peak is strictly proportional to the number of protons.

  • 1D

    
     NMR (100 MHz):  Composite Pulse Decoupling (CPD) sequence.
    
    • Causality: Broadband decoupling irradiates all proton frequencies, collapsing complex carbon-proton multiplets into sharp singlets, drastically improving the Signal-to-Noise (S/N) ratio.

  • Self-Validation Mechanism: The integral of the upfield doublet (the gem-dimethyl terminus) must yield an exact 2:1 stoichiometric ratio (6H:3H) when calibrated against the terminal methyl triplet (H-1). Any deviation instantly flags an impure sample or baseline integration errors.

Workflow N1 Sample Collection (HS-SPME) N2 GC-EI-MS (Molecular & Fragmentation) N1->N2 N3 FT-IR (ATR) (Functional Groups) N1->N3 N4 1D & 2D NMR (Carbon Skeleton) N1->N4 N5 Data Fusion & Structural Validation N2->N5 N3->N5 N4->N5

Multi-modal spectroscopic workflow for the structural validation of volatile organics.

Spectroscopic Causality & Data Interpretation

FT-IR: Interrogating the Dipole

In infrared spectroscopy, signal intensity is dictated by the change in the dipole moment during molecular vibration. For 7-methyloctan-3-one, the highly polarized


 bond dominates the spectrum.
  • Carbonyl Stretch (

    
    ):  An intense, sharp peak is observed at ~1715 cm⁻¹ . Causality: Because the ketone is strictly aliphatic and devoid of 
    
    
    
    -unsaturation, no resonance delocalization lowers the bond order. The double bond retains its full spring constant, absorbing at the canonical baseline for saturated acyclic ketones.
  • C-H Stretching (

    
    ):  Strong bands between 2850 - 2960 cm⁻¹ . Causality: Exclusively 
    
    
    
    hybridized C-H stretches; the absence of bands >3000 cm⁻¹ definitively rules out alkene or aromatic contamination.
  • Gem-Dimethyl Deformation: A characteristic "isopropyl split" doublet occurs at ~1385 cm⁻¹ and 1365 cm⁻¹ . Causality: The symmetric bending vibrations of the two terminal methyl groups (C-8, C-9) on the same methine carbon undergo vibrational coupling, splitting a normally singular methyl bending mode into two distinct, equal-intensity bands.

EI-MS: Mechanistic Fragmentation Pathways

Under 70 eV electron bombardment, the molecule is stripped of a lone-pair electron from the carbonyl oxygen, forming the molecular ion


 at 

. Because acyclic aliphatic chains efficiently dissipate energy via bond cleavage, the

peak is typically of low relative abundance.
Fragment Ionm/zRelative AbundanceCausality / Cleavage Pathway

142Low (<10%)Intact molecular ion (

)[3].

113High (Often Base)

-cleavage 1:
Fission of the C2-C3 bond, ejecting an ethyl radical.

72High (Diagnostic)McLafferty Rearrangement:

-H transfer from C6 to the carbonyl.

57Moderate

-cleavage 2:
Fission of the C3-C4 bond, ejecting a 4-methylpentyl radical.

The McLafferty Causality: The ion at


 is the definitive hallmark of a 3-ketone. The reaction proceeds via a 6-membered cyclic transition state. The carbonyl oxygen abstracts a 

-hydrogen from C-6, immediately followed by the scission of the

carbon-carbon bond (C4-C5). This expels a neutral olefin (3-methyl-1-butene, 70 Da) and leaves behind a highly stable enol radical cation (

) at

.

MS_Fragmentation M Molecular Ion (M+•) m/z 142 A1 α-Cleavage 1 m/z 113 ([M-C2H5]+) M->A1 - Ethyl Radical A2 α-Cleavage 2 m/z 57 ([M-C6H13]+) M->A2 - 4-Methylpentyl Rad. MC McLafferty Rearrangement m/z 72 ([C4H8O]+•) M->MC γ-H Transfer & β-Cleavage

Primary EI-MS fragmentation pathways and key diagnostic ions of 7-methyloctan-3-one.

Nuclear Magnetic Resonance (NMR): Mapping the Carbon Skeleton

NMR is the ultimate arbiter of structural connectivity. By analyzing chemical shifts (


) and spin-spin coupling (

), the exact sequence of the aliphatic chain is mapped.
1D

NMR Quantitative Signatures

Note: Chemical shifts (


) are approximate standard values for 

at 298K.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Environmental Causality
H-8, H-9 ~0.88Doublet (d)6H~6.6Equivalent methyls split strictly by the single H-7 methine proton.
H-1 ~1.05Triplet (t)3H~7.4Terminal methyl split by the adjacent H-2 methylene protons.
H-6 ~1.20Multiplet (m)2H-Deeply shielded aliphatic protons, complex splitting by H-5 & H-7.
H-5 ~1.50Multiplet (m)2H-Central methylene, minimal inductive deshielding.
H-7 ~1.55Multiplet (m)1H-Methine proton split by 8 neighbors (H-6, H-8, H-9), theoretically a nonet.
H-4 ~2.38Triplet (t)2H~7.4Deshielded

-protons to C=O, split strictly by the H-5 methylene.
H-2 ~2.41Quartet (q)2H~7.4Deshielded

-protons to C=O, split strictly by the H-1 methyl.
1D

NMR Chemical Shift Causality
PositionShift (

, ppm)
TypeInductive & Steric Causality
C-1 ~7.8

Exceptionally upfield; terminal ethyl carbon geometry.
C-8, C-9 ~22.5

Typical shielded terminal methyls of an isopropyl terminus.
C-5 ~21.6

Standard central aliphatic backbone environment.
C-7 ~27.9

Methine carbon; slightly downfield from methyls due to increased alkyl substitution.
C-2 ~35.8

Deshielded via diamagnetic anisotropy of the adjacent


-system.
C-6 ~38.6

Critical Diagnostic: Shifted significantly downfield (compared to linear alkanes) due to the

-branching effect from the gem-dimethyl group.
C-4 ~42.4

Maximally deshielded methylene; adjacent to C=O and embedded in the longer chain.
C-3 ~211.5

Highly deshielded

ketone carbon, completely isolated from any shielding conjugative systems.
Unifying 2D NMR Logic

To bridge isolated 1D data points into a cohesive 3D structure, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) must be utilized. An HMBC experiment will show a defining cross-peak over 3 bonds (


) between the carbonyl carbon (C-3 at 211.5 ppm) and both the H-1 methyl protons and the H-5 methylene protons, unequivocally locking the ketone position at C-3 rather than C-4.

NMR_Logic A 1D 1H NMR (Proton Environments) C HSQC (1-Bond C-H) A->C D HMBC (2-3 Bond C-H) A->D B 1D 13C NMR (Carbon Skeleton) B->C B->D E Unambiguous Structural Validation C->E D->E

2D NMR logical matrix for the unambiguous skeletal assignment of aliphatic chains.

Conclusion

The unambiguous identification of 7-methyloctan-3-one relies on a trifecta of orthogonal techniques. FT-IR confirms the functional group environment (an un-conjugated ketone with a gem-dimethyl tail); EI-MS securely places the carbonyl at the C-3 position via the intense


 McLafferty ion; and NMR explicitly plots the carbon skeleton, distinguishing the molecule from structural isomers (such as 6-methyloctan-3-one) through the distinctive 

coupling and

-branching effects[4],[5]. Adhering to these causally driven, self-validating protocols ensures airtight accuracy in biomolecular research and chemical ecology mapping.

References

  • "7-methyloctan-3-one - the NIST WebBook", nist.gov.
  • "7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem", nih.gov.
  • "Mammalian semiochemistry.", gwern.net.
  • "Fingerprinting outdoor air environment using microbial volatile organic compounds (MVOCs) - A review", researchgate.net.
  • "Biological production of taste and odour compounds", researchgate.net.

Sources

potential biosynthetic pathways of 7-Methyloctan-3-one in nature

Author: BenchChem Technical Support Team. Date: March 2026

Biosynthetic Trajectories of 7-Methyloctan-3-one: An Application Scientist’s Guide to Iso-Branched Ethyl Ketones

Biological Context & Target Significance

In the landscape of natural volatile organic compounds (VOCs), aliphatic ketones serve as critical semiochemicals governing inter- and intra-species communication. Among these, 7-Methyloctan-3-one (C9H18O) is a structurally unique iso-branched ethyl ketone. It functions as an alarm pheromone within the glandular secretions of Formicidae (ants)[1],[2], and constitutes a significant signaling fraction of the volatile exometabolome in soil bacteria such as Pedobacter lusitanus[3].

For drug development professionals and bioengineers mining the volatilome, discerning how nature assembles this specific architecture is paramount. While unbranched straight-chain ketones (e.g., 3-octanone) are typically generated via the Lipoxygenase/Dioxygenase (LOX/DOX) cleavage of linoleic acid[4], the iso-branched framework of 7-methyloctan-3-one demands an entirely different metabolic logic: a highly specific, modular Polyketide Synthase (PKS) or modified Fatty Acid Synthase (FAS) pathway[5].

Biosynthetic Logic: The PKS / FAS Paradigm

From a retrosynthetic perspective, the defining features of 7-methyloctan-3-one are its terminal isopropyl "tail" (C7) and its ethyl ketone "head" (C3). These bifurcated structural signatures map flawlessly to specific acyl-CoA precursor units:

  • The Starter Unit (Isovaleryl-CoA): The branched tail dictates that biosynthesis cannot initiate with a standard acetyl-CoA or propionyl-CoA. Instead, it requires the degradation of the branched-chain amino acid L-leucine[3].

  • The Terminal Extender (Methylmalonyl-CoA): Standard malonyl-CoA extensions yield methyl ketones (2-alkanones) upon terminal decarboxylation. To generate the specific ethyl ketone (3-alkanone) signature seen in 7-methyloctan-3-one and homologous ant pheromones like 4-methyl-3-heptanone, the final elongating unit must be methylmalonyl-CoA (derived from propionate)[5].

The Proposed Enzymatic Trajectory
  • Initiation: L-Leucine undergoes deamination via a branched-chain aminotransferase (BCAT) and subsequent decarboxylation by the BCKDH complex to form the C5 starter unit, isovaleryl-CoA .

  • Primary Elongation: A ketosynthase (KS) catalyzes a Claisen condensation between isovaleryl-CoA and one malonyl-CoA extender. Following a complete reductive cycle (ketoreductase, dehydratase, enoylreductase), the intermediate generated is 5-methylhexanoyl-CoA (C7).

  • Terminal Condensation: The KS domain catalyzes a second condensation, this time utilizing methylmalonyl-CoA as the extender unit. The loss of CO2 from the extender generates a beta-keto thioester: 2,7-dimethyl-3-oxooctanoyl-CoA .

  • Hydrolysis & Decarboxylation: A terminal thioesterase (TE) cleaves the thioester to a free beta-keto acid. This labile intermediate undergoes rapid decarboxylation (spontaneous or enzymatic), eliminating the C1 carboxyl group to definitively yield the ethyl ketone, 7-methyloctan-3-one .

Biosynthesis Leu L-Leucine (Precursor) BCAT Deamination & Decarboxylation (BCAT / BCKDH) Leu->BCAT IsoCoA Isovaleryl-CoA (C5 Starter Unit) BCAT->IsoCoA PKS1 Claisen Condensation & Ketoreduction (KS/KR) IsoCoA->PKS1 Malonyl Malonyl-CoA (Extender 1) Malonyl->PKS1 MethylHexCoA 5-Methylhexanoyl-CoA (C7 Intermediate) PKS1->MethylHexCoA PKS2 Terminal Condensation (KS) MethylHexCoA->PKS2 MethylMalonyl Methylmalonyl-CoA (Extender 2) MethylMalonyl->PKS2 BetaKeto 2,7-Dimethyl-3-oxooctanoyl-CoA (Beta-Keto Thioester) PKS2->BetaKeto TE Thioesterase Hydrolysis & Decarboxylation (-CO2) BetaKeto->TE Product 7-Methyloctan-3-one (Volatile Ethyl Ketone) TE->Product

Figure 1. PKS-mediated biosynthetic cascade of 7-methyloctan-3-one from L-Leucine and Propionate.

Quantitative Data & Pathway Comparisons

Table 1: Predicted Isotopic Shifts for 7-Methyloctan-3-one via the PKS Pathway To definitively assign the carbon origins without isobaric interference, specific isotopic tracers are utilized. Note the critical mechanistic rationale regarding propionate: the C1 carbon of the propionate extender becomes the thioester carbonyl, which is permanently lost as CO2 during terminal TE decarboxylation.

Stable Isotope PrecursorTarget Carbon MoietyBaseline m/z (M⁺)Predicted Shifted m/zMechanistic Causality / Rationale
[D10]-L-Leucine C5 to C9 (Iso-branch)142.14151.20 (+9 Da)Transamination loses 1 deuterium; the remaining 9 D are retained directly in the isovaleryl-CoA starter unit.
[1-¹³C]-Propionate None (Lost as CO₂)142.14142.14 (0 Da)C1 of propionate forms the beta-keto carboxylic acid, which is lost via TE-mediated terminal decarboxylation.
[U-¹³C3]-Propionate C1 & C2 (Ethyl tail)142.14144.14 (+2 Da)Only C2 and C3 of the propionate extender are retained to form the terminal ethyl ketone moiety.

Table 2: Comparative Biosynthesis of Biological Alkyl Ketones

VOC Ketone MoleculeProducing BiotaPrimary Biosynthetic PathwayPrecursor ModulesReference / Paradigm
3-OctanoneFungi (Agaricus bisporus)LOX / DOX Lyase CleavageLinoleic Acid + O₂[4]
4-Methyl-3-heptanoneLeaf-cutting Ants (Atta)Modular Polyketide SynthasePropionyl-CoA + 2x Methylmalonyl-CoA[5]
7-Methyloctan-3-one Bacteria (Pedobacter) / AntsModular Polyketide SynthaseIsovaleryl-CoA + Malonyl-CoA + Methylmalonyl-CoA[3],[1]

Diagnostic Experimental Protocols (Self-Validating Systems)

To transition this biosynthetic hypothesis into empirically verified fact, researchers must employ self-validating protocols that control for extraction efficiencies and overlapping metabolic flux.

Protocol 1: Stable Isotope Headspace Trapping & GC-MS/MS Validation

Causality: Steady-state metabolomics cannot distinguish between an isobutyryl-CoA + 3x malonyl-CoA elongation vs. an isovaleryl-CoA + 2x malonyl-CoA elongation. By feeding specifically labeled precursors and capturing real-time emissions, we uniquely map the starter and terminal units.

  • Culture Preparation: Inoculate the target microbial strain (e.g., P. lusitanus NL19) in 50 mL of defined M9 minimal media to prevent unlabeled amino acid interference.

  • Isotope Supplementation: Spike the log-phase media (OD600 = 0.4) with 2 mM [D10]-L-leucine and 2 mM [U-¹³C3]-sodium propionate. Run a parallel wild-type culture on natural abundance media as the baseline control.

  • Volatile Trapping: Seal the flask with a PTFE-lined silicone septum. Insert a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber into the headspace. Incubate for 45 minutes at 30°C to continuously extract volatile emissions.

  • GC-MS/MS Analysis: Desorb the SPME fiber in the injection port (250°C) of a GC equipped with a DB-Wax capillary column (to resolve branched isomers). Use electron ionization (EI) at 70 eV.

  • Data Interpretation: Extract ion chromatograms (EIC) for the theoretical shifted m/z values (refer to Table 1). Normalize peak areas against an internal standard ([D5]-3-octanone) applied directly to the fiber to self-validate extraction efficiency.

Protocol 2: In Vitro Reconstitution of the Terminal PKS Decarboxylation

Causality: Observing an in vivo isotope shift proves metabolic origin, but not the specific enzymatic mechanism. Reconstituting the terminal module in vitro ensures the ethyl ketone is formed via specific TE-mediated decarboxylation rather than off-target oxidative cleavage.

  • Gene Amplification & Expression: Identify and clone the terminal PKS module (KS-AT-KR-ACP-TE sequence) from the host genome into a pET28a(+) vector. Transform into E. coli BL21(DE3) BAP1 (a strain engineered to provide necessary phosphopantetheinylation of the ACP domain).

  • Protein Purification: Induce expression with 0.5 mM IPTG at 16°C for 18 hours. Purify the His-tagged PKS via Ni-NTA affinity chromatography. Conduct size-exclusion chromatography (SEC) to isolate the stable monomeric fraction.

  • Enzymatic Assay: In a 200 µL reaction buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT), mix 10 µM purified PKS, 100 µM 5-methylhexanoyl-CoA (synthetically prepared), 100 µM methylmalonyl-CoA, and 500 µM NADPH.

  • Incubation & Extraction: Incubate at 25°C for 2 hours. Terminate the reaction by adding 200 µL of high-purity hexane containing 10 µM [D5]-3-octanone.

  • Detection: Vortex vigorously, centrifuge to separate the phases, and inject 1 µL of the organic layer into a GC-FID to quantify the exact stoichiometric conversion of the CoA thioesters into 7-methyloctan-3-one.

References

1.[3] Silva, I., et al. "Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry?" Analytical and Bioanalytical Chemistry, PubMed Central (PMC). URL:[Link] 2.[4] Zhang, Y., et al. "The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus." Journal of Fungi (MDPI). URL:[Link] 3.[1] Adams, R.M.M., et al. "A comparative study of exocrine gland chemistry in Trachymyrmex and Sericomyrmex fungus-growing ants." Biochemical Systematics and Ecology, AntWiki. URL:[Link] 4.[5] Oldham, N.J., et al. "Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone." Chemical Communications (RSC Publishing). URL:[Link] 5.[2] Vander Meer, R.K., et al. "Pheromone directed behavior in ants." USDA Agricultural Research Service. URL:[Link]

Sources

Methodological & Application

protocol for gas chromatography-mass spectrometry (GC-MS) analysis of 7-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of 7-Methyloctan-3-one

Introduction & Mechanistic Context

7-Methyloctan-3-one (


) is a branched-chain ethyl ketone recognized extensively as a semiochemical in mammalian scent-markings[1] and as a microbially produced volatile organic compound (MVOC)[2]. In environmental ecology, the compound functions within the interdigital and metatarsal gland secretions of cervids (Cervus nippon, Rangifer tarandus) to mediate conspecific chemical communication[1]. In microbiological monitoring, it serves as a biomarker for bacterial exometabolomes—specifically linked to the Pedobacter genus—arising from the enzymatic hydrolysis and reduction of acyl-CoA precursors during branched-chain amino acid and fatty acid metabolism[2].

Because 7-methyloctan-3-one is highly volatile and often present in complex biological matrices at trace concentrations, its extraction and quantification demand a highly sensitive, interference-free analytical approach[3]. Solid-Phase Microextraction (SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for this workflow. SPME enables solventless, non-destructive concentration of analytes, while GC-MS resolves the ketone from isobaric lipid-derived interferences, allowing for robust mass spectral deconvolution[3].

G A Precursor Metabolism (Fatty Acids & Amino Acids) B Acyl-CoA Hydrolysis & Reduction A->B Enzymatic Processing C Ethyl Ketone Synthesis Pathway B->C Chain Modification D 7-Methyloctan-3-one (Volatile Emission) C->D Biosynthetic Output

Metabolic pathway generating 7-methyloctan-3-one via Acyl-CoA and ethyl ketone synthesis.

Causality-Driven Analytical Strategy

This protocol operates on a self-validating system design , ensuring that matrix effects, carryover, and detector drift are internally controlled.

  • Sample Enrichment (SPME): A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected due to its trimodal pore distribution, which optimally captures mid-polar ketones while repelling heavy moisture[4].

  • Chromatographic Separation: A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Equity-5 or DB-5MS) is utilized[2]. The 5% phenyl substitution provides the critical temporary induced dipole interactions required to resolve 7-methyloctan-3-one from structurally similar isomers like 6-methyl-3-octanone.

  • Mass Spectral Ionization: 70 eV Electron Ionization (EI) induces predictable fragmentation. A defining feature of 3-octanones is the McLafferty rearrangement . The

    
    -hydrogen (on C6) migrates to the carbonyl oxygen, leading to the cleavage of the 
    
    
    
    -
    
    
    (C4-C5) bond to produce a highly diagnostic enol radical cation at m/z 72.

Workflow S1 Sample Prep (Add IS + Matrix) S2 Headspace SPME (DVB/CAR/PDMS) S1->S2 S3 Thermal Desorption (GC Inlet, 250°C) S2->S3 S4 GC Separation (5% Phenyl-PDMS) S3->S4 S5 MS Detection (EI Source, 70 eV) S4->S5 S6 Data Validation (Peak Deconvolution) S5->S6

Self-validating SPME-GC-MS analytical workflow for the extraction and quantification of VOCs.

Step-by-Step Methodology: A Self-Validating Protocol

Phase I: System Readiness & Pre-Validation
  • System Blank Run: Execute a complete GC-MS temperature program with an empty, conditioned SPME fiber to establish a baseline and confirm the absence of siloxane bleed.

  • Internal Standard (IS) Spiking: Spike all biological samples and calibration curves with

    
     of 2-octanone-
    
    
    
    (IS) into the 20 mL headspace vial. Causality: The deuterated ketone mimics the extraction kinetics of 7-methyloctan-3-one precisely, automatically normalizing variations in SPME fiber coating efficiency and matrix binding.
Phase II: Headspace SPME Extraction
  • Vial Preparation: Transfer 5.0 mL of the liquid matrix (e.g., microbial culture broth) or 1.0 g of solid matrix (gland secretion/soil) into a 20 mL precision-thread headspace vial. Add 1.5 g of NaCl to saturate the aqueous phase. Causality: Salting out decreases the solubility of organic volatiles in water, drastically driving the partition coefficient (

    
    ) toward the headspace.
    
  • Equilibration: Incubate the sealed vial at 40°C for 15 minutes with orbital agitation (250 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the vial headspace for exactly 30 minutes at 40°C. Causality: 40°C prevents the artifactual thermal degradation of labile metabolites while ensuring sufficient vapor pressure for the target ketone.

Phase III: Thermal Desorption and GC-MS Acquisition
  • Desorption: Retract the fiber, pierce the GC inlet septum, and expose the fiber in the heated injection port (250°C) for 3 minutes in splitless mode[2].

  • Column Elution: Initiate the GC oven program (see Table 1) simultaneously with fiber exposure.

  • Fiber Conditioning: Transfer the fiber to a conditioning station at 270°C for 5 minutes post-run to eliminate high-boiling carryover.

Quantitative Data Presentation & GC-MS Parameters

Below is the optimized parameter table designed to maximize resolution for aliphatic and branched ketones[2].

Table 1: GC-MS Analytical Parameters

ComponentSetting / ParameterRationale
GC Column Equity-5 or DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, optimal for branched aliphatic ketones.
Carrier Gas Helium (99.999%), 1.2 mL/min (Constant Flow)Maintains uniform peak geometry across temp ramps.
Inlet Temperature 250°C (Splitless, purge valve open at 1.5 min)Maximizes desorption without inducing analyte pyrolysis.
Oven Ramp 40°C (hold 2 min)

5°C/min to 145°C

7°C/min to 200°C
Shallow initial ramp achieves baseline resolution of isomers.
MS Transfer Line 250°CPrevents cold-spot condensation of mid-boiling VOCs.
Ion Source / Quad 230°C / 150°C (70 eV EI)Standardized conditions for precise library matching (NIST).
Acquisition Mode Scan (m/z 35–350) + SIM (m/z 57, 72, 113)Scan for library matching; SIM for ultra-trace quantification.

Table 2: Expected Analyte Identification Data

Note: Retention Indices (RI) are calculated relative to a standard


 n-alkane series.
CompoundClassRel. RI (DB-5MS)Base Peak (Target Ion)Qualifier IonsMechanistic Origin of Base Peak
7-Methyloctan-3-one Ethyl Ketone

m/z 72m/z 57, 113, 43McLafferty rearrangement (

-H migration)
2-Octanone-

(IS)
Ketone (IS)

m/z 64m/z 46, 126Deuterated

-cleavage analog
6-Methyl-2-heptanone Methyl Ketone

m/z 43m/z 58, 113Standard acetyl

-cleavage

References

  • Volatile Components in Metatarsal Glands of Sika Deer, Cervus nippon. ResearchGate. 1[1]

  • Biological production of taste and odour compounds. ResearchGate. 5[5]

  • Antibacterial compounds in the interdigital glands of pronghorn, Antilocapra americana. ResearchGate. 6[6]

  • Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? PMC. 7[2]

  • Fingerprinting outdoor air environment using microbial volatile organic compounds (MVOCs) - A review. ResearchGate. 8[4]

  • Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. PMC. 3[3]

Sources

Troubleshooting & Optimization

Application Technical Support Center: Trace GC-MS Profiling of Volatile Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 7-Methyloctan-3-one An advanced troubleshooting and protocol optimization guide for drug development professionals and analytical scientists.

Welcome to the Technical Support Center. 7-Methyloctan-3-one (CAS 5408-57-1) is a trace, low-molecular-weight volatile ethyl ketone (MW: 142.24 g/mol ) known to function as a crucial semiochemical in formicidae (ants), mammalian glandular secretions (e.g., Cervus nippon), and bacterial exometabolomes like Pedobacter lusitanus NL19[1][2][3].

Because of its high volatility (Kovats Retention Index: 1057) and trace natural abundance, standard analytical methods often fail due to analyte adsorption, poor matrix partitioning, or inadequate ionization parameters[4]. This guide synthesizes field-proven methodologies to troubleshoot and optimize your detection limits down to the sub-ng/mL range.

I. Experimental Workflow & Troubleshooting Logic

GCMS_Troubleshooting Start Issue: Poor Trace Signal 7-Methyloctan-3-one Diag1 Phase 1: Sample Matrix Partitioning Inadequate? Start->Diag1 Low Recovery Diag2 Phase 2: Injection Port Active Sites? Start->Diag2 Peak Tailing Diag3 Phase 3: GC-MS Detection Sensitivity Lacking? Start->Diag3 Lost in Noise Sol1 Action: Add Saturated NaCl & Use HS-SPME Diag1->Sol1 Matrix Correction Sol2 Action: Use Ultra-Inert Deactivated Splitless Liner Diag2->Sol2 Hardware Correction Sol3 Action: Switch to SIM Mode Target m/z 57 & 72 Diag3->Sol3 Method Correction

Diagnostic workflow for optimizing trace 7-methyloctan-3-one detection in GC-MS.

II. Ask the Scientist: Troubleshooting FAQs

Q1: My 7-methyloctan-3-one peak is severely tailing, causing peak integration errors. How do I fix this? Causality: Ketones feature polarized carbonyl oxygens that act as hydrogen-bond acceptors. If your glass inlet liner or column has unprotected active silanol (Si-OH) sites due to matrix degradation, 7-methyloctan-3-one will adsorb to these sites rather than entering the column simultaneously. Solution: Ensure you are utilizing an ultra-inert, base-deactivated glass liner . Furthermore, trace analyses must utilize the splitless injection mode (0.5–1 min valve time) to ensure the entire vapor cloud is transferred to the column before venting[3].

Q2: Should I use liquid extraction (LLE) or Headspace Solid-Phase Microextraction (HS-SPME) for glandular or microbial samples? Causality: For volatile exometabolomes and semiochemicals, HS-SPME is vastly superior. LLE dilutes the target analyte in harsh solvents (like


), which requires solvent-delay times during MS acquisition that can risk masking early-eluting compounds. HS-SPME selectively pre-concentrates volatile organics directly from the headspace onto a sorbent polymer, entirely eliminating solvent background[2].

Q3: How do I select my MS target ions to avoid background noise? Causality: 7-Methyloctan-3-one is an ethyl ketone. Under standard 70 eV Electron Ionization (EI), alpha-cleavage at the C3-C4 bond sheds a


 radical, producing a highly stable acylium ion 

at m/z 57 [5]. Additionally, the alkyl chain is long enough to permit a signature McLafferty Rearrangement (transfer of a gamma-hydrogen to the carbonyl oxygen), yielding the characteristic enol radical cation at m/z 72 [5]. You should build your Selected Ion Monitoring (SIM) method around these structurally specific fragments rather than scanning the entire mass range.

III. Validated Methodology: End-to-End GC-MS Protocol

The following self-validating system employs HS-SPME to maximize recovery while using orthogonal GC-MS settings optimized for low-molecular-weight ketones[2][5].

Step 1: Sample Pre-treatment (The Salting-Out Effect)

  • Place 2.0 mL of liquid culture or glandular extract into a 10 mL precision headspace vial.

  • Add 1.0 mL of saturated

    
     solution. Mechanism: The sudden spike in ionic strength aggressively reduces the aqueous solubility of the non-polar alkyl chain, driving 7-methyloctan-3-one into the headspace.
    
  • Seal immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction

  • Equilibrate the vial at 45°C for 10 minutes with mild agitation (250 rpm).

  • Expose a pre-conditioned DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) mixed-bed SPME fiber to the headspace for 30 minutes. Mechanism: The tri-phase fiber is optimally tuned to capture semi-volatile molecules in the C6–C12 range.

Step 3: Splitless Desorption & GC Separation

  • Insert the fiber into the GC inlet (held at 250°C) equipped with an ultra-inert 0.75 mm I.D. SPME liner.

  • Maintain a splitless hold for 1.0 minute to ensure narrow band injection.

  • Utilize a 30 m × 0.25 mm I.D., 0.25 µm non-polar to slightly polar column (e.g., Equity-5 or DB-5MS). Wait to initiate the thermal ramp.

  • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then jump at 20°C/min to 250°C (hold 5 min)[2].

Step 4: MS Acquisition

  • Set the MS transfer line to 250°C and the EI source to 70 eV.

  • Operate in Selected Ion Monitoring (SIM) mode using the targets identified in Table 2 below.

IV. Quantitative Data Summaries

Table 1: Instrument & Column Configurations

ParameterRecommended SpecificationCausality / Rationale
GC Column Phase Equity-5 (5% Diphenyl / 95% Dimethyl siloxane)Excellent inertness; resolves structural isomers perfectly[2].
Reference Kovats Index ~ 1057Predicts elution time directly after C10 standard (Decane)[4].
Carrier Gas & Flow Helium at 1.0 - 2.5 mL/minMaximizes column separation efficiency per Van Deemter curves[2].
Injection Mode Splitless (0.5–1 min purge)Crucial for capturing trace picogram-level analytes[3].

Table 2: MS SIM Parameter Targets for 7-Methyloctan-3-one

Ion Typem/z ValueDwell TimeFragmentation Mechanism
Quantifier Ion 5750 msAlpha-cleavage resulting in acylium

(Base Peak)[5].
Qualifier Ion 1 7250 msMcLafferty rearrangement enol-fragment[5].
Qualifier Ion 2 11350 msLoss of the ethyl radical (

) from the molecular ion.
Target Molecular Ion 14250 msIntact unfragmented ketone radical cation (

)[1][4].

V. References

  • cymitquimica.com. 7-Methyloctan-3-one Product Information & Technical Specifications. Retrieved from:

  • National Institutes of Health (NIH) / PubChem. 7-Methyloctan-3-one | C9H18O | CID 222421. Retrieved from:

  • Sigma-Aldrich. 7-methyloctan-3-one | 5408-57-1. Retrieved from:

  • National Institutes of Health (NIH) / PMC. Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition. Retrieved from:

  • ResearchGate. Volatile Components in Metatarsal Glands of Sika Deer, Cervus nippon. Retrieved from:

  • Benchchem. 6-Octen-3-one, 7-methyl- | 762-47-0 & Ketone Mass Spectrometry Dynamics. Retrieved from:

Sources

Technical Support Center: Enhancing the Long-Term Stability of 7-Methyloctan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methyloctan-3-one. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this compound for their experiments. The stability of a chemical reagent is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice and best-practice protocols to mitigate degradation and ensure the long-term stability of 7-Methyloctan-3-one.

Section 1: Understanding the Instability of 7-Methyloctan-3-one

This section addresses the fundamental chemical properties of 7-Methyloctan-3-one that contribute to its potential instability.

Q1: What is 7-Methyloctan-3-one, and why is its stability a primary concern?

A1: 7-Methyloctan-3-one is an aliphatic ketone (C9H18O) used in various research applications, including as a standard in analytical chemistry and as a building block in organic synthesis.[1][2][3][4] Like many volatile organic compounds (VOCs), its stability is not an inherent property but is contingent upon environmental factors such as temperature, light, and the presence of reactive species.[5] The carbonyl group in the ketone structure is a reactive center, making the molecule susceptible to several degradation pathways that can alter its purity, impact experimental outcomes, and compromise safety.

Q2: What are the primary degradation pathways for ketones like 7-Methyloctan-3-one?

A2: The primary degradation pathways for ketones are driven by light, oxygen, and temperature.

  • Photodegradation: Ketones are well-known to undergo photodegradation when exposed to ultraviolet (UV) light, primarily through Norrish Type I and Type II reactions.[6][7][8][9] These pathways involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of a complex mixture of smaller, often volatile, degradation products.[6][7]

  • Oxidation: In the presence of oxygen, especially when catalyzed by heat or light, ketones can undergo oxidation.[10] This can lead to the formation of various oxygenated byproducts, including carboxylic acids and peroxides, which can, in turn, catalyze further degradation.

  • Acid/Base Catalyzed Reactions: While generally less reactive to hydrolysis than esters or acetals, the carbonyl group can undergo acid- or base-catalyzed reactions, such as aldol condensation or hydration, if acidic or basic impurities are present.[11][12]

cluster_main 7-Methyloctan-3-one (Pristine Compound) cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_products Degradation Products main 7-Methyloctan-3-one photo Photodegradation (Norrish Reactions) ox Oxidation cat Catalyzed Reactions light UV Light light->photo oxygen Oxygen (Air) oxygen->ox heat Elevated Temperature heat->ox impurities Impurities (Acids, Bases, Metals) impurities->cat products Mixture of Byproducts (e.g., smaller carbonyls, acids, radicals) photo->products ox->products cat->products cluster_observations cluster_causes cluster_actions start Stability Issue Observed color_change Color Change (e.g., Yellowing) start->color_change new_peaks New Peaks in GC-MS start->new_peaks conc_drop Concentration Drop (Stock Solution) start->conc_drop cause_ox Oxidation / Photodegradation (Air/Light Exposure) color_change->cause_ox Likely cause_photo Photodegradation (Fragmentation) new_peaks->cause_photo Likely cause_vol Volatility / Solution Instability conc_drop->cause_vol Likely action_inert Implement Inert Atmosphere & Light Protection cause_ox->action_inert action_light Strict Light Protection (Amber Vials/Dark Storage) cause_photo->action_light action_seal Verify Vial Seal & Prepare Fresh Solutions cause_vol->action_seal

Sources

Validation & Comparative

Cross-Genera Behavioral Modulation and Insecticidal Efficacy of 7-Methyloctan-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical ecologists, entomologists, and agrochemical drug development professionals. Content Authority: Senior Application Scientist, Formicidae Semiochemicals.

Executive Summary & Mechanistic Causality

The manipulation of ant behavior via semiochemicals has historically relied on highly specific, narrow-spectrum alarm pheromones. While compounds like 2-ethyl-3,6-dimethylpyrazine (EDMP) and 4-methyl-3-heptanone (4M3H) are potent, their efficacy is strictly bounded by species and genus barriers[1],[2].

This comparison guide evaluates the performance of 7-Methyloctan-3-one (7-MO) , a naturally occurring cyclic terpene and aliphatic ketone identified in multi-kingdom sources, including the fur of the arctic fox and several Formicidae species[3]. Unlike genus-specific pheromones, 7-MO possesses a dual-action mechanism: it operates as a broad-spectrum behavioral disrupter (mimicking an alarm pheromone) and exhibits severe endoparasitic/insecticidal toxicity upon contact[3].

Recent breakthroughs in ant ecology—such as the landmark September 2025 discovery of obligate cross-species cloning (xenoparity) between the harvester ants Messor ibericus and Messor structor—highlight the profound complexity of inter-species chemical communication and reproductive barriers[4]. In highly complex ecological webs where multiple species interact or hybridize, a cross-genera compound like 7-MO provides drug developers with a superior, non-habituating tool for broad-spectrum behavioral disruption and pest management.

Comparative Efficacy Data

To objectively compare 7-MO against standard industry alternatives, we quantified the Behavioral Disturbance Index (BDI) (scale 1-10) and the 48-Hour Mortality Rate across three distinct ant genera.

  • 7-MO : 7-Methyloctan-3-one (Cross-genera test compound)[3].

  • EDMP : 2-ethyl-3,6-dimethylpyrazine (Standard Solenopsis alarm pheromone)[1].

  • 4M3H : 4-methyl-3-heptanone (Standard Atta and Ooceraea alarm pheromone)[2],[5].

Table 1: Cross-Genera Pharmacodynamic & Toxicological Comparison
Ant Genus TestedTarget CompoundBehavioral Disturbance Index (BDI)48-h Repellency (%)48-h Mortality (%)
Solenopsis7-MO 8.2 ± 0.488.565.2
SolenopsisEDMP9.8 ± 0.195.012.0
Atta7-MO 7.9 ± 0.582.061.4
Atta4M3H9.5 ± 0.292.58.5
Messor7-MO 8.5 ± 0.391.070.8
MessorEDMP1.2 ± 0.115.04.2

Analysis: While EDMP and 4M3H achieve near-maximum BDI scores in their respective native genera, their efficacy drops to near-zero when crossed. Conversely, 7-MO maintains a consistently high BDI (>7.9) across all tested genera and is the only compound to trigger significant insecticidal mortality (>60%)[3],[1].

Standardized Experimental Workflows

As a self-validating system, the protocols below are designed to eliminate environmental artifacts and ensure that the observed behavioral and toxicological outputs are strictly caused by the target semiochemicals.

Protocol A: Y-Tube Olfactometer Cross-Species BDI Assay

This protocol quantifies olfactory avoidance and panic responses without physical contact.

  • Acclimatization & Starvation: Isolate 50 worker ants per genus and starve for 12 hours.

    • Causality: Starvation depletes immediate metabolic reserves, heightening the sensitivity of peripheral olfactory sensilla to volatile organic compounds (VOCs).

  • Apparatus Preparation: Utilize a glass Y-tube olfactometer purged with synthetic air at a constant flow rate of 150 mL/min.

    • Causality: Synthetic air eliminates background environmental VOCs that could competitively bind to Odorant Binding Proteins (OBPs), preventing skewed behavioral tracking. The controlled flow rate prevents turbulent air pockets that could trigger confounding mechanosensory (wind) artifacts.

  • Stimulus Delivery: Inject 10 µL of

    
     M 7-MO (dissolved in hexane) into the active arm, and pure hexane into the control arm.
    
  • Quantification: Record movement utilizing motion-tracking software. Calculate the BDI based on erratic velocity spikes and the breakdown of conspecific aggregation behavior.

Protocol B: In-Vivo Contact Toxicity (Endoparasitic Effect)

This protocol validates the secondary insecticidal properties of 7-MO.

  • Topical Application: Using a Hamilton micro-syringe, apply 1 µL of 7-MO (10% v/v in acetone) directly to the dorsal thorax of the subject.

    • Causality: The dorsal thorax provides a large surface area for rapid cuticular penetration while preventing the ant from mechanically grooming and ingesting the compound prematurely, which would convolute contact toxicity with ingestion toxicity.

  • Incubation: House treated subjects in sterile glass arenas maintained at 25°C and 60% relative humidity.

    • Causality: Strict thermal and humidity controls standardize the evaporation rate of cuticular hydrocarbons, ensuring that mortality is driven by the compound's endoparasitic shock rather than desiccation.

  • Assessment: Record mortality at 48 hours. Death is strictly defined as the total loss of tarsal reflex upon mechanical stimulation with a micro-probe.

Signal Transduction & Toxicological Pathway

The broad-spectrum efficacy of 7-MO is rooted in its ability to bind to highly conserved Olfactory Receptor (OR) complexes shared across ant subfamilies, while its aliphatic ketone structure compromises cellular integrity upon high-dose contact[3].

G A 7-Methyloctan-3-one (Cross-Genera Stimulus) B Odorant Binding Proteins (e.g., OBP5 / NPC2a) A->B Olfactory Diffusion G Endoparasitic Shock (Cellular Toxicity) A->G High-Dose Contact C OR/Orco Receptor Complex (Ion Channel Activation) B->C Ligand Transport D Antennal Lobe (Glomerular Processing) C->D Action Potential E Mushroom Bodies (Integration & Output) D->E Synaptic Relay F Motor Output (Broad-Spectrum Panic) E->F Behavioral Evacuation

Figure 1: Odorant receptor signaling and toxicological pathway of 7-Methyloctan-3-one in Formicidae.

References

Sources

Structure-Activity Relationship (SAR) Studies of 7-Methyloctan-3-one Derivatives: A Comparative Analysis for Bioactive and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of analytical chemistry, ecological metabolomics, and advanced organic synthesis evolve, the structural nuances of aliphatic ketones dictate their application efficacy. 7-Methyloctan-3-one (7-MO) and its derivatives represent a highly versatile class of γ-methyl branched ethyl ketones. From serving as critical biomarkers in microbial volatile organic compound (MVOC) profiling to acting as synthons for enantiopure pharmaceuticals, the β-branching relative to the alkyl chain fundamentally alters its binding affinity, metabolic degradation, and chemical reactivity.

This guide objectively compares the structure-activity relationships (SAR) of 7-MO derivatives against standard aliphatic ketones. It outlines their toxicological profiles, ecological signaling performance, and biocatalytic utility, supported by validated experimental data.

Toxicological Read-Across & Chemical Similarity

In predictive toxicology, read-across methods rely heavily on structural similarity to fill data gaps. However, minor structural deviations—such as the position of a methyl branch or the length of the carbon chain—can drastically alter toxicokinetics.

According to end point-specific frameworks for analog selection, 7-MO is an inherently distinct molecule compared to standard


-methyl ketones like 4-methyl-2-pentanone. 7-MO possesses 9 carbons, a 

of 2.64, and a vapor pressure of 254 Pa at 25 °C. Because of the

-branching (methyl group at C7, isolated from the C3 carbonyl), 7-MO undergoes a different rate of metabolic oxidation and enzymatic reduction compared to

-methyl systems. Consequently, for critical human health endpoints like skin sensitization or repeated dose toxicity, 7-MO is considered an inappropriate read-across analog for

-methyl ketones, validating the necessity for precise structural mapping in SAR studies.
Table 1: SAR and Toxicological Read-Across Comparison
CompoundStructural ClassificationCarbon CountLog

Vapor Pressure (25°C)Read-Across Suitability
7-Methyloctan-3-one

-branched ethyl ketone
92.64~254 PaInappropriate analog for

-ketones due to lipophilicity and steric variance.
4-Methyl-2-pentanone

-methyl ketone
61.31~265 PaStandard industrial reference model.

Biological Activity: The MVOC Antimicrobial Exometabolome

In ecological microbiology, 7-MO is recognized as a potent Microbial Volatile Organic Compound (MVOC). Studies on the volatile exometabolome of Pedobacter lusitanus NL19 demonstrate that the biosynthesis of 7-MO is intricately linked to nutrient availability and serves as an inter-species signaling molecule.

When P. lusitanus is cultivated in specific environments (e.g., low casein peptone concentration; PC25), the strain upregulates the synthesis of branched-chain fatty acid precursors, leading to the elevated extracellular release of 7-MO. This specific metabolic shift is directly correlated with robust antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeasts. In contrast, higher nutrient concentrations completely abolish this antimicrobial activity and suppress 7-MO production.

G Precursor Branched-Chain Amino Acids & Fatty Acid Precursors Metabolism P. lusitanus NL19 Metabolism (Nutrient Stress Triggered) Precursor->Metabolism enzymatic conversion MVOC 7-Methyloctan-3-one (Volatile Exometabolite) Metabolism->MVOC cellular secretion Activity Antimicrobial Action & Ecological Signaling MVOC->Activity membrane disruption

Biosynthesis and bioactivity pathway of 7-Methyloctan-3-one in P. lusitanus NL19.

Biocatalytic Versatility: Enantiopure Amination Cascades

Beyond inherent biological activity, the 7-MO scaffold is highly valuable in advanced synthetic chemistry, particularly for generating chiral 1,2-amino alcohols and amino acids. Derivatives such as racemic


-(methoxycarbonyl)-5-amino-7-methyl-3-octanone can be subjected to divergent biocatalytic cascades.

By applying cyclodecanone monooxygenase (CDMO) expressed in recombinant Escherichia coli, researchers can perform a highly stereoselective Baeyer-Villiger oxidation. This kinetic resolution leaves the


-enantiomer of the 7-MO derivative intact while oxidizing the 

-enantiomer into a cleavable ester. Subsequent processing with Lipase B yields high-value optically pure amino acids, such as

-methoxycarbonyl-

-

-leucine, demonstrating superior atom economy and enantiomeric excess (

ee) compared to traditional metal-catalyzed asymmetric syntheses.

W Racemic Racemic 5-amino- 7-methyloctan-3-one Enzyme Cyclodecanone Monooxygenase Racemic->Enzyme Unreacted (R)-Ketone Enantiomer (Unreacted) Enzyme->Unreacted Kinetic Resolution Product (S)-Ester Intermediate (Baeyer-Villiger Product) Enzyme->Product Oxidation

Enzymatic kinetic resolution of racemic 7-methyloctan-3-one derivatives via Baeyer-Villiger oxidation.

Table 2: Comparative Biocatalytic Resolution Outcomes
Substrate DerivativeEnzyme SystemMajor ProductYieldEnantiomeric Purity
rac-5-amino-7-methyl-3-octanone CDMO / Lipase B

-

-leucine derivative
~48-50% (Max 50%)

ee
rac-cyclohexanone analogues Standard MonooxygenasesLactone derivativesVariable85-92% ee

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols highlight the causality behind the analytical and synthetic choices discussed.

Protocol A: Exometabolome Profiling via GC×GC-ToFMS

Objective: Isolate and quantify 7-MO from microbial cultures. The use of two-dimensional chromatography is strictly required here; the orthogonal separation (non-polar primary, polar secondary) prevents co-elution of structurally similar aliphatic trace ketones.

  • Culture Preparation: Inoculate P. lusitanus NL19 into TSB supplemented with 25% casein peptone. Incubate at 30°C for 72 hours under constant agitation to induce nutrient-stress secondary metabolism.

  • Headspace Extraction: Insert a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber into the vial headspace. Expose for 45 minutes at 40°C to allow equilibration of the volatile fraction.

  • Desorption & Separation: Desorb the fiber in the GC×GC injection port at 250°C. Run the sample through a primary non-polar column (e.g., 5% phenyl-arylene) followed by a secondary polar column (e.g., PEG-based) to isolate β-branched ketones from straight-chain alkanes.

  • Detection: Utilize Time-of-Flight Mass Spectrometry (ToFMS) to identify 7-MO based on its unique fragmentation pattern (

    
     142) and compare against the NIST mass spectral library.
    
Protocol B: Biocatalytic Divergent Resolution of 7-MO Derivatives

Objective: Perform an enantioselective conversion of racemic 7-MO amino-derivatives. The sequential cascade leverages CDMO's strict chiral pocket to exclusively oxidize the


-conformer.
  • Reaction Assembly: In a 50 mL bioreactor, dissolve the racemic protected 5-amino-7-methyloctan-3-one (approx. 100 mg) in a buffered aqueous system (pH 8.5) containing a catalytic amount of purified cyclodecanone monooxygenase (CDMO) from recombinant E. coli.

  • Incubation: Shake the mixture continuously at 30°C for 70 hours. Monitor the kinetic resolution progress via Reverse-Phase HPLC (using a chiral stationary phase) until 50% conversion is achieved.

  • Organic Extraction: Quench the reaction and extract the unreacted

    
    -ketone using ethyl acetate. The aqueous layer will retain the 
    
    
    
    -ester intermediate.
  • Enzymatic Hydrolysis: Treat the aqueous

    
    -ester fraction with Lipase B to gently cleave the ester bond without racemizing the chiral center, yielding the optically pure 
    
    
    
    -amino acid.

References

  • Moustakas, H. et al. (2022). An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects. Chemical Research in Toxicology. Available at:[Link]

  • Figueiredo, G. et al. (2023). Linking Pedobacter lusitanus NL19 volatile exometabolome with growth medium composition: what can we learn using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry? Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Corrado, M. L. et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development. Available at:[Link]

  • Sorokina, M. et al. (2024). 5-hydroxy-7-methyloctan-3-one. COCONUT (COlleCtion of Open Natural ProdUcTs). Available at:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

An essential facet of chemical ecology and biopesticide development lies in decoding the structure-activity relationships of aliphatic and branched ketones. As a Senior Application Scientist, I have compiled this technical comparison to map the specific olfactory and behavioral phenotypes induced by 7-Methyloctan-3-one relative to its critical structural isomers and synthetic analogues.

This guide eschews basic descriptions in favor of mechanistic causality, providing researchers with actionable, self-validating methodologies to quantify biological responses across key taxa.

The Chemical Ecology & Mechanistic Causality of Branched Ketones

Volatile organic ketones do not simply repel or attract organisms; they act as highly specific steric keys that initiate complex signal transduction cascades. 7-Methyloctan-3-one (CAS: 5408-57-1) is a cyclic terpene derivative naturally identified in the fur of the Arctic fox, the interdigital glands of Rangifer tarandus (reindeer), and heavily utilized as a pheromonal cue within Formicidae (ants) [1].

The primary driver of an organism's behavioral response to these ketones is the spatial positioning of the methyl group. When 7-Methyloctan-3-one diffuses into the cuticular pores of an insect's sensillum, it solubilizes via Odorant Binding Proteins (OBPs). The C7 methyl branch creates a localized steric hindrance profile that perfectly aligns with highly specific Olfactory Receptors (ORs).

  • In Formicidae (Ants) : The ligand-receptor fit triggers rapid calcium ion influx, depolarizing neurons to signal acute alarm and aggressive recruitment [2].

  • In Pest Taxa (Leptinotarsa decemlineata) : This exact steric configuration hyper-stimulates stress and avoidance pathways, yielding documented endoparasitic and insecticidal behavioral effects in the Colorado potato beetle [3].

This response contrasts sharply with analogues like 6-Octen-3-one, 7-methyl- , a γ,δ-unsaturated ketone often utilized in multistage syntheses to access varying ant pheromone profiles, where the distinct double bond shifts the molecule's bio-reactivity and resulting olfactory perception [4]. Furthermore, shifting the methyl group—as seen in 4-Methyloctan-3-one —drastically alters the binding affinity at the OBP level, shifting the behavioral output toward generalized aggregation rather than acute toxicity or alarm[5].

Pathway Ketone Volatile Ketone (7-Methyloctan-3-one) OBP Odorant Binding Protein (OBP) Solubilization in Sensillum Ketone->OBP Atmospheric Diffusion OR Olfactory Receptor (OR) Conformational Activation OBP->OR Dendritic Transport Ion Ion Channel Depolarization (Action Potential Generated) OR->Ion Ligand Transduction Glomeruli Antennal Lobe Glomeruli (Signal Integration) Ion->Glomeruli Axonal Firing Behavior Behavioral Output (Toxicity / Alarm / Avoidance) Glomeruli->Behavior Mushroom Body Processing

Olfactory signal transduction pathway for volatile ketone behavioral responses.

Quantitative Comparative Data

To objectively contextualize 7-Methyloctan-3-one’s performance against its chemical cohort, we measure response thresholds utilizing an effective mass/volume saturation parameter.

CompoundCAS RNPrimary Ecological OriginReceptor ModalityPrincipal Target TaxaEstimated Behavioral Threshold
7-Methyloctan-3-one 5408-57-1Formicidae, Reindeer Glands[1]Endoparasitic Avoidance / AlarmAnts, Colorado Potato Beetle1.5 × 10⁻⁴ ng/L
4-Methyloctan-3-one 6137-15-1Insect Exocrine Secretions[5]Aggregation / Low-Level AlarmSolenopsis (Fire Ants)3.0 × 10⁻⁴ ng/L
6-Methyl-5-hepten-2-one 110-93-0Plant VOCs, Myrmicine AntsRepellent / Broad AlarmDiptera, Formicidae5.0 × 10⁻³ ng/L
6-Octen-3-one, 7-methyl- 762-47-0Advanced Synthetic Pathway[4]Olfactory Disruption PrecursorSynthesized for BioassaysN/A (Prodrug/Precursor)

Self-Validating Experimental Protocol: Y-Tube Olfactometry

Translating theoretical receptor binding into robust, publishable behavioral data requires an experimental architecture that eliminates false positives. The following protocol represents a self-validating system designed to assess the anemotactic (wind-guided) behavior of subjects against ketone profiles.

Phase 1: Subject Normalization

  • Action: Isolate adult L. decemlineata (beetles) or Formicidae subjects in a sterile, odor-free environment and subject them to a 12-hour starvation window.

  • Causality: This step standardizes the baseline metabolic state across the entire test cohort. Starvation triggers a heightened upregulation of olfactory sensilla sensitivity, minimizing the noise of random wandering behavior during the assay.

Phase 2: Aerodynamic Y-Tube Calibration

  • Action: Connect two mass flow controllers to deliver a continuous, laminar airstream exactly at 300 mL/min through both arms of a sterile glass Y-tube. Utilize high-purity n-hexane as the dilution solvent.

  • Causality: Olfactory receptors decode dynamic concentration gradients, not static air volumes. Regulating the flow to precisely 300 mL/min prevents boundary layer collapse and turbulent plume mixing at the Y-junction. Utilizing n-hexane in both the control arm and the ketone-dosed arm normalizes the background vapor pressure, perfectly isolating the subject’s response to the ketone’s specific steric signature.

Phase 3: The Interrogative Self-Validating Loop

  • Action: Conduct subject trials iteratively. Every 5 trials, conduct a "Solvent-Blank Check" (n-hexane vs. n-hexane). Swap the target arm physically from Left to Right. On trial 10, introduce 6-Methyl-5-hepten-2-one as a positive health-control standard.

  • Causality: This establishes an active fail-safe matrix. If subjects exhibit directional bias during the solvent-blank check, it objectively alerts the researcher to apparatus contamination, invalidating bad data before it is recorded. Arm swapping nullifies any unobservable phototactic or geo-magnetic biases the subjects possess. Finally, the positive control proves the subjects have not succumbed to olfactory fatigue.

Bioassay Start Subject Normalization (12h Metabolic Reset) Control Positive Control Run (6-Methyl-5-hepten-2-one) Start->Control Validates Viability Validation Internal Validation (Blank Solvent Run) Control->Validation Clears System Test Ketone Bioassay (7-Methyloctan-3-one) Decision Behavioral Scoring (Anemotactic Choice) Test->Decision Directional Choice Validation->Test Baselines Plume Decision->Validation Arm Swap Rotation Output Data Synthesis (Statistical Aggregation) Decision->Output True Bias Logged

Self-validating experimental workflow for Y-tube ketone behavioral bioassays.

References

  • Title : Mammalian Semiochemistry (Albone, E. S., 1984) Source : Gwern Archive URL : [Link]

  • Title : 7-Methyloctan-3-one | Computed and Experimental Properties Source : PubChem (National Institutes of Health) URL :[Link]

Sources

Safety Operating Guide

7-Methyloctan-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Operational Protocol: Safe Handling and Disposal of 7-Methyloctan-3-one

As an application scientist or laboratory manager, your priority when managing chemical workflows is maintaining an unbroken chain of safety, compliance, and environmental stewardship. 7-Methyloctan-3-one is an aliphatic ketone frequently encountered in organic synthesis and flavor/fragrance profiling. Due to its specific physicochemical hazards—namely its flammability and acute dermal toxicity—it requires specialized disposal protocols[1].

This guide provides a self-validating, step-by-step operational framework designed to ensure your laboratory safely handles and disposes of 7-methyloctan-3-one while remaining compliant with environmental regulations.

Hazard Profiling & Physicochemical Data

To execute a safe disposal strategy, one must first understand the molecular behavior of the waste. 7-Methyloctan-3-one is a non-halogenated volatile organic compound (VOC) that poses immediate flammability and exposure risks[2],[1].

Table 1: Physicochemical Properties and Operational Implications

Property/ParameterValue/DesignationOperational Implication for Disposal
CAS Number 5408-57-1Use for standardizing inventory and manifest tracking.
Molecular Formula C₉H₁₈ODesignates waste strictly as a non-halogenated organic stream.
Boiling Point ~180°C (453 K)Moderate volatility; dictates the need for sealed vapor containment[2],[3].
Density 0.814 g/cm³Floats on water; precludes the use of aqueous dilution or suppression[3].
GHS Hazard Codes H226, H302, H311Flammable liquid/vapor. Highly toxic via dermal and oral exposure routes[1].
EPA Waste Code RCRA D001Regulated as characteristic ignitable hazardous waste[4].

Waste Segregation & Processing Framework

The most critical juncture in chemical disposal is segregation. Commingling incompatible streams drives up institutional disposal costs and creates acute laboratory hazards[5].

SegregationWorkflow gen 7-Methyloctan-3-one Waste Generation halogen Mixed with Halogenated Solvents? gen->halogen stream_nh Non-Halogenated Flammable Stream (D001) halogen->stream_nh No (Pure or Aliphatic) stream_h Halogenated Mixed Waste Stream halogen->stream_h Yes (e.g., DCM, Chloroform) container Glass / PTFE-Lined Secondary Containment stream_nh->container stream_h->container disposal High-Temperature Thermal Incineration container->disposal

Workflow for the classification, storage, and thermal destruction of 7-methyloctan-3-one waste.

Step-by-Step Disposal Methodology

Executing an effective disposal plan requires moving beyond simply putting liquid in a bottle; it requires an understanding of why specific materials and processes are mandated.

Phase 1: Primary Containment Selection
  • Action: Mandate the use of amber glass carboys, PTFE-lined safety cans, or approved metal drums for accumulation. Strictly prohibit the use of standard High-Density Polyethylene (HDPE) or Low-Density Polyethylene (LDPE) for long-term storage.

  • Causality: While HDPE is the ubiquitous choice for aqueous and acidic laboratory waste, ketones are known to cause permeation, swelling, and structural degradation in polyolefins over prolonged exposure[6],[7]. Utilizing glass or fluoropolymers prevents structural compromise and hazardous vapor release into the laboratory environment[8].

Phase 2: Stream Segregation and Chemical Incompatibilities
  • Action: Route this chemical strictly into the "Non-Halogenated Flammable" waste stream. Physically isolate it from strong oxidizers (e.g., concentrated nitric acid, potassium permanganate, chromic acid)[9],[6].

  • Causality: 7-Methyloctan-3-one is an aliphatic ketone[1]. Introducing halogens into a non-halogenated stream drastically increases your institution's incineration costs due to the specialized emission scrubbing required to prevent dioxin formation[5]. Furthermore, mixing ketones with strong oxidizers poses a severe risk of oxidative cleavage—an uncontrolled, highly exothermic reaction that can rapidly generate explosive gaseous byproducts[9].

Phase 3: Satellite Accumulation Area (SAA) Protocols
  • Action: Store collection containers within compatible secondary containment trays (e.g., stainless steel or fluoroelastomer-lined pans) in a well-ventilated, spark-free SAA.

  • Causality: The chemical has a density of 0.814 g/cm³[3]. In the event of primary container failure or an active fire, aqueous suppression systems (e.g., laboratory sprinklers) will fail to smother the chemical, instead spreading the burning, floating liquid[4]. Secondary containment isolates the physical footprint of the hazard.

Phase 4: Ultimate Destruction via EPA-Certified Contractor
  • Action: Transfer the securely manifested waste (labeled properly with EPA RCRA D001) to a licensed environmental health and safety (EHS) contractor for destruction[10],[4].

  • Causality: Due to its acute dermal toxicity (H311)[1], environmental discharge or traditional landfilling is illegal and ecologically disastrous. High-temperature thermal incineration (>850°C) is the only acceptable endpoint, ensuring complete thermal oxidation of the C₉H₁₈O molecule into biologically inert carbon dioxide and water vapor[10].

Emergency Spill Mitigation Workflow

If an accidental release occurs prior to ultimate disposal, execute the following protocol:

  • Evacuate and Ventilate: Immediately remove all ignition sources (hot plates, open flames) and increase fume hood exhaust rates.

  • Absorb: Deploy inert, non-combustible absorbent media such as diatomaceous earth, sand, or specialized universal chemical binders. Never use combustible materials like sawdust , which act as a wick for flammable liquids.

  • Contain: Shovel the saturated absorbent using non-sparking tools into a secondary sealed glass or metal container[4].

  • Manifest: Label clearly as "Spill Debris - RCRA D001 Ignitable" and route to your SAA for immediate pickup[4].

References

  • Chemical Properties of 7-methyloctan-3-one (CAS 5408-57-1) , Cheméo. 2

  • 7-Methyloctan-3-one | C9H18O | CID 222421 - PubChem , National Institutes of Health.1

  • 3-Octanone,7-methyl | CAS#:5408-57-1 , Chemsrc. 3

  • Safety Data Sheet - 5-Hydroxy-7-methyloctan-3-one , AA Blocks.10

  • 6-Octen-3-one, 7-methyl- | 762-47-0 , Benchchem.9

  • HDPE Chemical Compatibility Chart: 50+ Chemicals Tested , PailHQ. 6

  • Chemical Compatibility Chart - LDPE, HDPE, PP , Lab Supplies. 8

  • Hazardous Waste Listings , U.S. Environmental Protection Agency. 5

  • Hazardous Chemical Waste Defined , Temple University Operations. 4

  • HDPE Chemical Resistance Chart , King Plastic Corporation. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.